molecular formula C8H7Cl2NO2 B12443379 (4-Amino-2,6-dichloro-phenyl)-acetic acid

(4-Amino-2,6-dichloro-phenyl)-acetic acid

Cat. No.: B12443379
M. Wt: 220.05 g/mol
InChI Key: KGRKTBNHZRDZKE-UHFFFAOYSA-N
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Description

(4-Amino-2,6-dichloro-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2,6-dichloro-phenyl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-dichloroaniline.

    Nitration: The aniline derivative undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the amino group to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2,6-dichloro-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the acetic acid moiety.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl-acetic acid derivatives.

Scientific Research Applications

(4-Amino-2,6-dichloro-phenyl)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-2,6-dichloro-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino and acetic acid groups may interact with enzymes or receptors, leading to various biological effects. The chlorine atoms may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-chloro-phenyl)-acetic acid: Lacks one chlorine atom compared to (4-Amino-2,6-dichloro-phenyl)-acetic acid.

    (4-Amino-3,5-dichloro-phenyl)-acetic acid: Has chlorine atoms in different positions on the phenyl ring.

    (4-Amino-2,6-dichloro-phenyl)-propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

This compound is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-(4-amino-2,6-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3,11H2,(H,12,13)

InChI Key

KGRKTBNHZRDZKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)N

Origin of Product

United States

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